molecular formula C20H32O4 B14319214 Dimethyl 3,6-dipentylocta-2,4,6-trienedioate CAS No. 110987-91-2

Dimethyl 3,6-dipentylocta-2,4,6-trienedioate

Cat. No.: B14319214
CAS No.: 110987-91-2
M. Wt: 336.5 g/mol
InChI Key: OAZVUASDKHFDRR-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dipentylocta-2,4,6-trienedioate is an organic compound with a complex structure that includes multiple double bonds and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,6-dipentylocta-2,4,6-trienedioate typically involves the esterification of 3,6-dipentylocta-2,4,6-trienedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dipentylocta-2,4,6-trienedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated esters.

Scientific Research Applications

Dimethyl 3,6-dipentylocta-2,4,6-trienedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 3,6-dipentylocta-2,4,6-trienedioate exerts its effects involves interactions with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its use in treating multiple sclerosis.

    Dimethyl maleate: Used in organic synthesis and polymer production.

    Dimethyl succinate: A common intermediate in the synthesis of various chemicals.

Properties

CAS No.

110987-91-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

dimethyl 3,6-dipentylocta-2,4,6-trienedioate

InChI

InChI=1S/C20H32O4/c1-5-7-9-11-17(15-19(21)23-3)13-14-18(12-10-8-6-2)16-20(22)24-4/h13-16H,5-12H2,1-4H3

InChI Key

OAZVUASDKHFDRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OC)C=CC(=CC(=O)OC)CCCCC

Origin of Product

United States

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